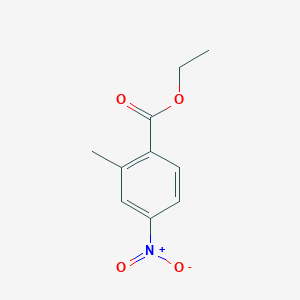

Ethyl 2-Methyl-4-nitrobenzoate

Vue d'ensemble

Description

Ethyl 2-Methyl-4-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyl-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 2-methylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the esterification of 2-methyl-4-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to achieve high yields of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high conversion rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-Methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-Methyl-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Ester Hydrolysis: 2-Methyl-4-nitrobenzoic acid and ethanol.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

Ethyl 2-Methyl-4-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing V2 receptor antagonists like tolvaptan, which are used in treating conditions such as heart failure and hyponatremia . -

Local Anesthetics :

The compound is also involved in the synthesis of local anesthetics, contributing to the production of novocaine (procaine) derivatives. These anesthetics are essential in medical procedures requiring localized pain relief . -

Research on Receptor Agonists :

Recent studies have explored the potential of this compound in developing selective adenosine receptor agonists, which could lead to advancements in therapeutic strategies for various diseases .

Synthetic Applications

-

Building Block for Organic Synthesis :

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for further functionalization, making it a versatile compound in synthetic chemistry . -

Ligand Development :

It has been employed in developing ligands for metal complexes used in catalysis and material science. The nitro group enhances the electronic properties of the compound, making it suitable for coordination chemistry applications .

Environmental Considerations

The methods for synthesizing this compound have evolved to include greener approaches that minimize environmental impact. For instance, using solid acidic zeolites as catalysts reduces the need for harsh chemicals and solvents, aligning with the principles of green chemistry .

Case Study: Synthesis via Zeolite Catalysts

A study demonstrated that using ultradispersed natural zeolite catalysts significantly improved the yield of this compound through microwave-assisted esterification. This method achieved a conversion rate of up to 96% under optimized conditions, showcasing an environmentally friendly approach to synthesis .

Research on Drug Development

Research has highlighted the efficacy of this compound derivatives as selective A3 adenosine receptor agonists. These findings suggest potential therapeutic applications in treating various conditions related to adenosine signaling pathways .

Mécanisme D'action

The mechanism of action of Ethyl 2-Methyl-4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 2-Methyl-4-nitrobenzoate can be compared with other nitrobenzoates such as:

Ethyl 4-nitrobenzoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.

Methyl 4-nitrobenzoate: Similar ester functionality but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-nitrobenzoate: Similar ester functionality but with the nitro group in a different position on the benzene ring.

Activité Biologique

Ethyl 2-Methyl-4-nitrobenzoate (C10H11NO4) is an organic compound belonging to the nitrobenzoate family, characterized by the presence of an ethyl ester, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antibacterial effects. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

This compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Substitution : It can participate in nucleophilic aromatic substitution reactions.

- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

The mechanism of action of this compound largely depends on these chemical transformations, which can lead to the formation of biologically active derivatives that may interact with various molecular targets in biological systems .

Antitumor Activity

Research indicates that nitrobenzoate derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that nitrobenzoate-based compounds could inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specifically, compounds derived from nitrobenzoates have shown effectiveness against multidrug-resistant cancer cells by inhibiting tubulin polymerization, which is crucial for cancer cell division .

| Study | Compound | Effect |

|---|---|---|

| X8 | Impairs vascular development; potential antiangiogenic effects | |

| BNB | Moderate cytotoxicity against breast cancer cell line (IC50 21.8 μM) |

Anti-inflammatory Activity

Nitrobenzoate compounds have also been studied for their anti-inflammatory properties. This compound may contribute to reducing inflammation through mechanisms that involve the inhibition of pro-inflammatory cytokines and enzymes. These properties make it a candidate for developing new therapeutic agents targeting inflammatory diseases .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. Nitroaromatic compounds are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds have been reported as low as <0.03125 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae. .

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the efficacy of a novel nitrobenzoate-derived compound (X8) in inhibiting angiogenesis related to tumor growth. The study found that X8 significantly reduced endothelial cell mobility and tube formation in vitro, suggesting its potential as an antiangiogenic agent .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of nitrobenzoate derivatives showed that these compounds could effectively reduce inflammation markers in cellular models, indicating their therapeutic potential in treating inflammatory conditions .

Propriétés

IUPAC Name |

ethyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCICYWZZMDLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612652 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-10-7 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.